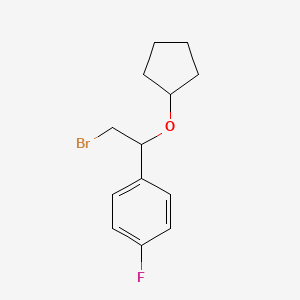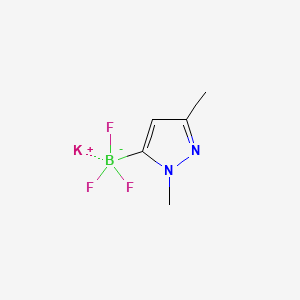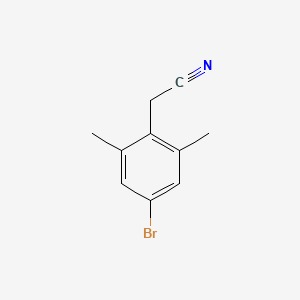
2-Ethynylmorpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethynylmorpholine is a chemical compound with the molecular formula C6H9NO It is a derivative of morpholine, featuring an ethynyl group attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethynylmorpholine typically involves the reaction of morpholine with acetylene. One common method is the alkylation of morpholine with propargyl bromide under basic conditions. The reaction proceeds as follows: [ \text{Morpholine} + \text{Propargyl Bromide} \rightarrow \text{this compound} + \text{HBr} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.
Análisis De Reacciones Químicas
Types of Reactions: 2-Ethynylmorpholine undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The ethynyl group can be reduced to form ethyl derivatives.
Substitution: The nitrogen atom in the morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Alkyl halides and acyl chlorides are commonly used reagents.
Major Products Formed:
Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.
Reduction: Formation of ethyl derivatives.
Substitution: Formation of N-substituted morpholine derivatives.
Aplicaciones Científicas De Investigación
2-Ethynylmorpholine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-Ethynylmorpholine involves its interaction with various molecular targets. The ethynyl group can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity to enzymes and receptors. The morpholine ring can act as a hydrogen bond acceptor, further stabilizing the compound’s interaction with its targets. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Morpholine: A parent compound with a similar structure but lacking the ethynyl group.
2-Ethylmorpholine: A derivative with an ethyl group instead of an ethynyl group.
N-Methylmorpholine: A derivative with a methyl group attached to the nitrogen atom.
Comparison: 2-Ethynylmorpholine is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and biological activity. Compared to morpholine, this compound has enhanced π-π interaction capabilities and can participate in additional chemical reactions. The ethynyl group also influences the compound’s binding affinity to molecular targets, making it a valuable compound in various research applications.
Propiedades
Fórmula molecular |
C6H9NO |
|---|---|
Peso molecular |
111.14 g/mol |
Nombre IUPAC |
2-ethynylmorpholine |
InChI |
InChI=1S/C6H9NO/c1-2-6-5-7-3-4-8-6/h1,6-7H,3-5H2 |
Clave InChI |
UHWZKSGXBBYDCB-UHFFFAOYSA-N |
SMILES canónico |
C#CC1CNCCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Methoxybicyclo[4.1.1]octan-1-amine hydrochloride](/img/structure/B13477730.png)
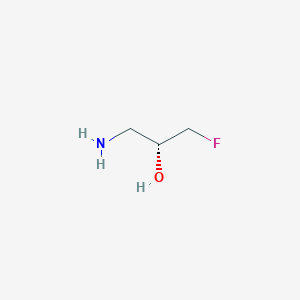
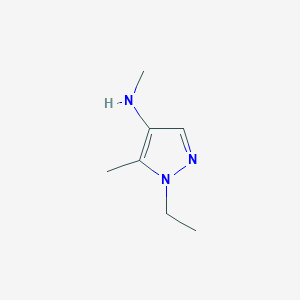
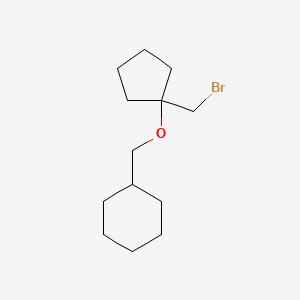
![N-methylimidazo[1,2-a]pyridin-6-amine](/img/structure/B13477756.png)
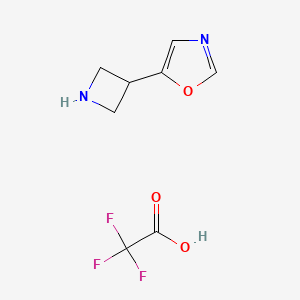

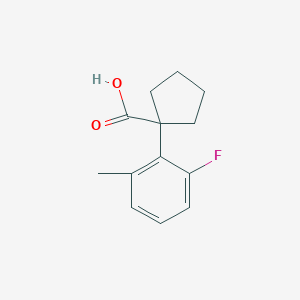
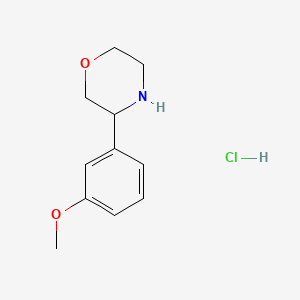
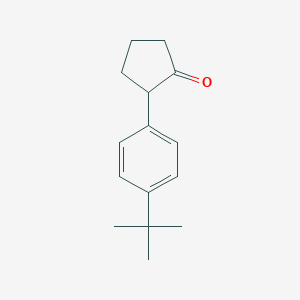
![2-((E)-2-((E)-2-(Diphenylamino)-3-((E)-2-(1,3,3-trimethyl-1,3-dihydro-2H-benzo[g]indol-2-ylidene)ethylidene)cyclopent-1-en-1-yl)vinyl)-1,3,3-trimethyl-3H-benzo[g]indol-1-ium tetrafluoroborate](/img/structure/B13477791.png)
